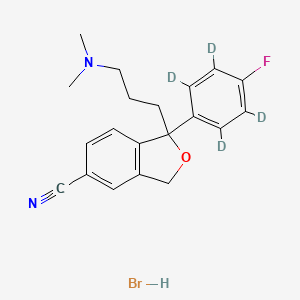

Citalopram-d4 Hydrobromide Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 2,8-喹啉二醇可以通过多种方法合成。一种常见的方法包括用氧化剂与 8-羟基喹啉反应。 另一种方法包括使用喹啉-2,8-二酮作为起始材料,然后将其还原以形成 2,8-喹啉二醇 .

工业生产方法: 2,8-喹啉二醇的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 这些工业过程的具体细节通常是专有的,并且可能因制造商而异 .

化学反应分析

2,8-喹啉二醇由于存在羟基和喹啉环结构,会经历各种类型的化学反应:

氧化: 它可以被氧化形成喹啉-2,8-二酮。

还原: 该化合物可以被还原形成不同的氢化喹啉衍生物。

取代: 它可以发生亲电取代反应,特别是在喹啉环上。

酯化: 与羧酸反应形成酯。

醚化: 与卤代烷反应形成醚.

科学研究应用

Pharmacological Research Applications

Citalopram-d4 hydrobromide salt is utilized in various pharmacological studies to investigate the mechanisms of action of SSRIs and their effects on serotonin transporters. Its unique isotopic labeling allows for precise tracking in metabolic studies.

1.1. Mechanism of Action Studies

- Objective : To understand how citalopram affects serotonin levels in the brain.

- Methodology : Citalopram-d4 is administered to animal models, and brain tissue is analyzed for serotonin transporter occupancy.

- Findings : Studies have shown that citalopram-d4 effectively inhibits serotonin reuptake, leading to increased serotonin availability in synaptic clefts, which correlates with antidepressant effects.

1.2. Pharmacokinetic Studies

- Objective : To evaluate the absorption, distribution, metabolism, and excretion (ADME) of citalopram-d4.

- Methodology : Clinical trials involving healthy volunteers who receive citalopram-d4 are conducted to measure plasma concentrations over time.

- Results : The deuterated form demonstrates altered half-life and metabolic stability compared to non-deuterated citalopram, providing insights into dosing regimens for enhanced efficacy.

Clinical Applications

This compound is also explored for its potential in clinical settings, particularly in tailoring antidepressant therapy.

2.1. Personalized Medicine

- Application : By using citalopram-d4 as a marker in pharmacogenomics studies, researchers can identify genetic variations that affect drug metabolism.

- Case Study : A cohort study involving patients with varying responses to standard citalopram treatment showed that those with specific genetic polymorphisms had altered pharmacokinetic profiles when administered citalopram-d4, leading to personalized dosage recommendations.

2.2. Biomarker Development

- Objective : To establish citalopram-d4 as a biomarker for treatment response.

- Methodology : Patients undergoing treatment are monitored for changes in plasma levels of citalopram-d4 and its metabolites.

- Findings : Correlations between plasma levels and clinical outcomes suggest that monitoring citalopram-d4 could predict treatment efficacy.

Comparative Data Table

The following table summarizes key findings from studies involving this compound:

| Study Type | Objective | Key Findings |

|---|---|---|

| Mechanism of Action | Serotonin transporter occupancy | Increased occupancy correlates with antidepressant effects |

| Pharmacokinetics | ADME profile comparison | Altered half-life; improved metabolic stability compared to non-deuterated form |

| Personalized Medicine | Genetic variation impact | Specific polymorphisms affect drug metabolism; personalized dosing recommended |

| Biomarker Development | Treatment response prediction | Plasma levels correlate with clinical outcomes |

作用机制

2,8-喹啉二醇的作用机制包括它与各种分子靶标和途径的相互作用。作为喹啉衍生物,它可以与细菌 DNA 旋转酶和拓扑异构酶 IV 相互作用,抑制其活性,从而表现出抗菌特性。 此外,它的羟基允许它参与氧化还原反应,从而促进其生物活性 .

相似化合物的比较

2,8-喹啉二醇可以与其他类似化合物进行比较,例如:

8-羟基喹啉: 结构相似,但在 2 位缺少第二个羟基。

2,4-喹啉二醇: 在 2 和 4 位而不是 2 和 8 位具有羟基。

8-羟基碳酰胺: 2,8-喹啉二醇的另一种互变异构体.

生物活性

Citalopram-d4 hydrobromide salt is a deuterated form of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.

Citalopram-d4 functions by selectively inhibiting the reuptake of serotonin in the central nervous system (CNS). This action enhances serotonergic neurotransmission, which is crucial for mood regulation. The compound binds to the serotonin transporter (SERT), preventing serotonin from being reabsorbed into presynaptic neurons and thereby increasing its availability in the synaptic cleft .

Pharmacokinetics

The pharmacokinetic profile of Citalopram-d4 is similar to that of its non-deuterated counterpart. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 80% .

- Half-life : Ranges from 24 to 48 hours, with an average of about 35 hours .

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. The metabolites include demethylcitalopram and didemethylcitalopram, although these are less potent than the parent compound .

Citalopram-d4 exhibits several significant biochemical properties:

- Serotonin Reuptake Inhibition : It effectively inhibits SERT, leading to increased serotonin levels in the CNS .

- Antagonistic Effects : Besides its primary action on serotonin transporters, Citalopram-d4 has been noted to act as an antagonist at nicotinic acetylcholine receptors, which may contribute to its overall pharmacological profile.

- Neuroprotective Effects : Studies indicate that Citalopram-d4 may promote neurogenesis and reduce oxidative stress in neuronal cells, suggesting potential neuroprotective benefits.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : Enhances signaling pathways associated with mood regulation.

- Gene Expression : Alters gene expression patterns related to neuroplasticity and stress response.

- Metabolism : Affects cellular metabolism by modulating glucose uptake and mitochondrial function.

Case Studies and Research Findings

Several studies have investigated the effects of Citalopram-d4 in both clinical and laboratory settings:

- Animal Models : Research has shown that acute administration can induce anxiogenic effects, while repeated dosing leads to anxiolytic outcomes. This biphasic response highlights the complexity of its effects on anxiety and mood disorders.

- Clinical Trials : In controlled trials involving patients with major depressive disorder, Citalopram-d4 demonstrated efficacy comparable to traditional citalopram but with potentially improved tolerability due to its deuterated nature. The onset of antidepressant effects typically occurs within 1 to 4 weeks .

- Pharmacogenomic Variability : Variations in CYP450 enzyme activity among individuals can significantly influence the metabolism and efficacy of Citalopram-d4. For instance, patients identified as poor metabolizers may experience higher plasma concentrations and prolonged effects, necessitating careful dosage adjustments .

Summary Table of Key Biological Activities

| Activity Type | Description |

|---|---|

| Mechanism of Action | Selective inhibition of serotonin reuptake via SERT |

| Bioavailability | ~80% |

| Half-life | 24-48 hours (average ~35 hours) |

| Metabolism | Primarily via CYP2C19 and CYP3A4 |

| Cellular Effects | Increases neurogenesis; reduces oxidative stress |

| Clinical Efficacy | Effective in treating major depressive disorder with a favorable safety profile |

属性

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHMBLDNRMIGDW-VBMPRCAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-58-3 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。